(2S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate
Overview
Description
“(2S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate” is also known as N-Benzyloxycarbonyl-L-proline . It is a potent inhibitor of prolidase, a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . It is also used in the synthesis of N-(L-Prolyl)-β-alanine, which is a derivative of the naturally occurring beta amino acid β-Alanine .
Molecular Structure Analysis
The molecular formula of this compound is C13H14NO4 . The InChI Key is JXGVXCZADZNAMJ-NSHDSACASA-M . Unfortunately, the detailed molecular structure analysis is not available in the current literature.Physical and Chemical Properties Analysis
This compound appears as a white to cream powder or crystalline powder or crystals or granules . It has an optical rotation of -58° to -62° (c=1 in acetic acid) . Its solubility in methanol is almost transparent .Scientific Research Applications
Influenza Neuraminidase Inhibition
- Research Application: Used in the synthesis of influenza neuraminidase inhibitors.
- Key Findings: Identified as a potent inhibitor in a series, with significant interaction with the enzyme active site (Wang et al., 2001).
Synthesis of Carbapenam
- Research Application: Involved in the synthesis of trans(±)6-phenoxyacetamido-1-methylene-3,3-dicarboxymethyl-1-carbapenam.
- Key Findings: Demonstrated potential in the formation of complex carbapenam structures (Herdewijn et al., 1982).
C-H Functionalization of Cyclic Amines
- Research Application: Utilized in redox-annulations with α,β-unsaturated carbonyl compounds.
- Key Findings: Effective in producing ring-fused pyrrolines and pyrrolidines (Kang et al., 2015).
Development of Chiral Auxiliaries
- Research Application: Used in preparing new chiral auxiliaries for optically pure amines or β-amino acids.
- Key Findings: Enabled the determination of absolute configuration of asymmetric carbon atoms (Chiaroni et al., 1997).
Immunoassays Development
- Research Application: Synthesized for use in developing immunoassays.
- Key Findings: Proved effective in covalently linking to macromolecules for antibody production (Desai & Amin, 1991).
Synthesis of Nootropic Agents
- Research Application: Used in the synthesis of some 1,4-Disubstituted 2-Oxopyrrolidines and related compounds.
- Key Findings: Showed promise for nootropic activity (Valenta et al., 1994).
Analysis of Nucleophilic Additions
- Research Application: Investigated in nucleophilic [3+3]-addition reactions.
- Key Findings: Enabled the formation of complex heterocyclic structures (Denislamova et al., 2008).
Properties
IUPAC Name |
methyl (2S)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3,(H,16,18)/t11?,12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYGFJHMKWJTTE-KIYNQFGBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(CN1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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